(5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone
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Overview
Description
(5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone: is a complex organic compound that features a thiophene ring substituted with an ethyl group, a triazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Ethyl Group: The thiophene ring is then ethylated using ethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with a carboxylic acid or ester.
Coupling with Piperazine: The triazole ring is then coupled with piperazine through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the ethylthiophene derivative with the triazole-piperazine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine
The compound is investigated for its potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.
Industry
In the industrial sector, it may be used in the development of new polymers or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (5-methylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone
- (5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)morpholin-1-yl]methanone
Uniqueness
The presence of the ethyl group on the thiophene ring and the specific arrangement of the triazole and piperazine moieties make (5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone unique. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-2-11-7-10(8-22-11)13(20)18-3-5-19(6-4-18)14(21)12-15-9-16-17-12/h7-9H,2-6H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLPMFYZODETKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)C(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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